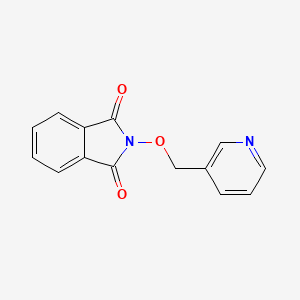

2-(Pyridin-3-ylmethoxy)isoindoline-1,3-dione

Vue d'ensemble

Description

“2-(Pyridin-3-ylmethoxy)isoindoline-1,3-dione” is a chemical compound that belongs to the family of isoindoline derivatives. It has been studied for its potential as an inhibitor of acetylcholinesterase , which is significant in the context of Alzheimer’s disease .

Synthesis Analysis

The synthesis of isoindoline-1,3-dione derivatives involves the condensation of phthalic anhydride with selected amino-containing compounds . The structure of the compounds is confirmed by various methods of analysis such as HNMR, CNMR, and FT-IR .Applications De Recherche Scientifique

Tyrosinase Inhibition and Antioxidant Properties

- 2-(Pyridin-3-ylmethoxy)isoindoline-1,3-dione derivatives demonstrate notable tyrosinase inhibitory activity, which is crucial for potential applications in treating hyperpigmentation disorders. One such compound showed higher activity than the positive control, arbutin, suggesting its efficacy as a skin-lightening agent. Additionally, these derivatives exhibit antioxidant properties, relevant for skincare and potentially for therapeutic applications in oxidative stress-related conditions (Then et al., 2018).

Chemosensory Applications

- A derivative of this compound, specifically designed as a chemosensor, has been found effective in the spectrophotometric detection of Cu(II) ions. This property makes it a potential candidate for applications in environmental monitoring and chemical analysis, where the detection of specific metal ions is critical (Patil et al., 2019).

Photophysical Properties and pH-Sensing Applications

- Certain pyrimidine-phthalimide derivatives, related to this compound, exhibit solid-state fluorescence and positive solvatochromism. These characteristics are crucial for developing novel colorimetric pH sensors and logic gates, highlighting their potential in biochemical and environmental sensing applications (Yan et al., 2017).

Corrosion Resistance Applications

- Phthalimide-functionalized benzoxazine coatings derived from this compound have shown significant corrosion resistance on mild steel. This indicates its potential utility in enhancing the durability of metal structures, particularly in environments prone to corrosive damage (Aly et al., 2020).

Mécanisme D'action

Target of Action

Isoindoline derivatives have been known to modulate the dopamine receptor d3, suggesting a potential application as antipsychotic agents .

Mode of Action

It’s known that isoindoline derivatives interact with their targets, leading to changes in the function of the target proteins . For instance, some isoindoline derivatives have shown to inhibit β-amyloid protein aggregation, indicating a potential capacity in the treatment of Alzheimer’s disease .

Biochemical Pathways

Isoindoline derivatives have been found to interact with various neurological systems such as gabaergic, glutamatergic (nmda and ampa receptors), and ion channels (calcium, sodium, potassium, and chloride channels), which play a crucial role in the pathophysiology of epilepsy .

Pharmacokinetics

The ADME properties of 2-(Pyridin-3-ylmethoxy)isoindoline-1,3-dione are as follows :

These properties suggest that the compound has good bioavailability.

Result of Action

Isoindoline derivatives have shown potential therapeutic effects in various neurological disorders, including epilepsy and alzheimer’s disease .

Analyse Biochimique

Biochemical Properties

Isoindolines and isoindoline-1,3-dione derivatives have been found to modulate the dopamine receptor D3 . This suggests that 2-(Pyridin-3-ylmethoxy)isoindoline-1,3-dione could potentially interact with this receptor and other related biomolecules. The nature of these interactions could be complex and may involve various biochemical reactions.

Molecular Mechanism

It is known that isoindoline derivatives can interact with the dopamine receptor D2 . This interaction could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Propriétés

IUPAC Name |

2-(pyridin-3-ylmethoxy)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O3/c17-13-11-5-1-2-6-12(11)14(18)16(13)19-9-10-4-3-7-15-8-10/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLNOXXFMIVONEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)OCC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

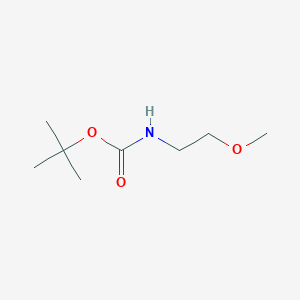

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

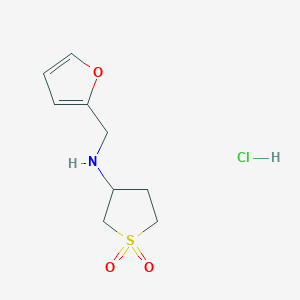

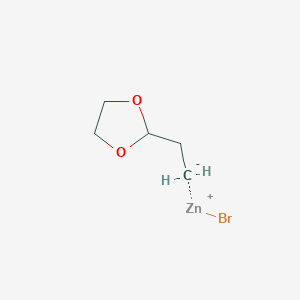

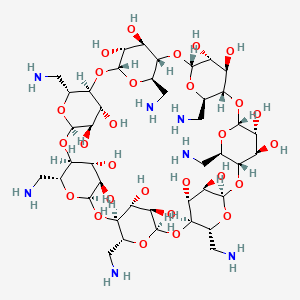

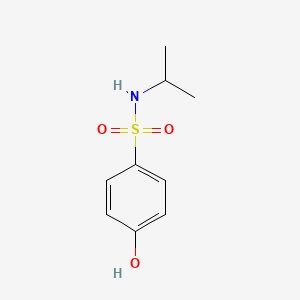

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)-N,N-diethylamine](/img/structure/B3123389.png)

![3-[(Propane-2-sulfonyl)methyl]aniline](/img/structure/B3123491.png)